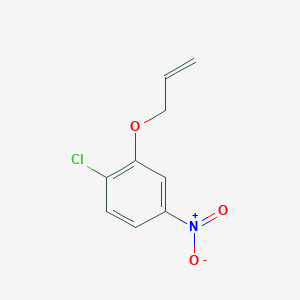
3-(5-methylbenzimidazol-1-yl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-methylbenzimidazol-1-yl)benzoic acid is an organic compound that belongs to the benzimidazole family. This compound is characterized by the presence of a carboxyphenyl group attached to the benzimidazole ring, which imparts unique chemical and physical properties. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-methylbenzimidazol-1-yl)benzoic acid typically involves the condensation of o-phenylenediamine with a carboxy-substituted benzaldehyde under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the mixture is heated to promote the formation of the benzimidazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more environmentally friendly.
化学反応の分析
Types of Reactions
3-(5-methylbenzimidazol-1-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carboxy group to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted benzimidazoles, which can be further functionalized for specific applications in medicinal chemistry and materials science.
科学的研究の応用
3-(5-methylbenzimidazol-1-yl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including metal-organic frameworks (MOFs) and coordination polymers.
Biology: The compound exhibits antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics.
Medicine: It has potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cell proliferation.
Industry: The compound is used in the production of dyes, pigments, and as a corrosion inhibitor in metal coatings.
作用機序
The mechanism of action of 3-(5-methylbenzimidazol-1-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The carboxyphenyl group enhances its binding affinity to these targets, leading to the inhibition of enzymatic activity or modulation of receptor function. The compound can interfere with cellular pathways involved in DNA replication, protein synthesis, and cell signaling, thereby exerting its biological effects.
類似化合物との比較
Similar Compounds
- 1-(4-Carboxyphenyl)-5-methylbenzimidazole
- 1-(3,4-Dicarboxyphenyl)-5-methylbenzimidazole
- 1-(3-Carboxyphenyl)-2-methylbenzimidazole
Uniqueness
3-(5-methylbenzimidazol-1-yl)benzoic acid is unique due to the specific positioning of the carboxyphenyl group, which influences its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic properties, making it a valuable candidate for drug development and other applications.
特性
分子式 |
C15H12N2O2 |
|---|---|
分子量 |
252.27 g/mol |
IUPAC名 |
3-(5-methylbenzimidazol-1-yl)benzoic acid |
InChI |
InChI=1S/C15H12N2O2/c1-10-5-6-14-13(7-10)16-9-17(14)12-4-2-3-11(8-12)15(18)19/h2-9H,1H3,(H,18,19) |
InChIキー |
DZIYSPVKCSSQIS-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)N(C=N2)C3=CC=CC(=C3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(4-tert-Butylcyclohexyl)methyl]-3,4-difluoroaniline](/img/structure/B8630021.png)



![4-[2-(1-Ethoxyethoxy)ethoxy]-3,5-dimethoxybenzaldehyde](/img/structure/B8630034.png)





![tert-butyl N-{2-[(pyridin-3-yl)carbamoyl]ethyl}carbamate](/img/structure/B8630079.png)


